5,7,8-三甲基异黄酮醚

描述

Norwogonin 5,7,8-trimethyl ether is a natural product found in Helichrysum mundtii and Uvaria welwitschii with data available.

科学研究应用

1. 抗氧化和神经保护特性

异黄酮,一种与5,7,8-三甲基异黄酮醚密切相关的天然黄酮,由于其结构特性而表现出显着的抗氧化活性。已发现它可以减轻PC12细胞中缺氧诱导的氧化应激和凋亡。具体而言,异黄酮通过提高细胞活力、减少乳酸脱氢酶释放和改善细胞形态变化来证明其保护能力。它还通过清除活性氧、减少丙二醛的产生和维持超氧化物歧化酶、过氧化氢酶和谷胱甘肽过氧化物酶等关键抗氧化酶的活性来表现出抗氧化活性。此外,观察到异黄酮通过调节凋亡相关基因和蛋白质(如caspase-3、细胞色素c和Bax)的表达,同时增强Bcl-2和Bcl-2/Bax比率来抑制细胞凋亡。这表明其在涉及氧化应激和凋亡的疾病(如神经退行性疾病)中的潜在治疗应用(Jing et al., 2021)。

2. 抗病毒活性

另一项研究重点介绍了异黄酮对肠道病毒71(EV71)的抗病毒潜力,EV71是一种已知会导致严重并发症和新生儿死亡的病毒。研究表明,异黄酮以及其他来自黄芩的化合物,显著减少了EV71通常诱导的细胞病变效应的形成。观察到异黄酮在感染的早期阶段抑制病毒复制,并抑制病毒VP2蛋白的表达,从而阻碍病毒衣壳蛋白的合成。这一发现强调了异黄酮作为抗病毒剂的潜力,特别是针对EV71,并表明利用其机制用于治疗目的的可能性(Choi et al., 2016)。

3. 抗菌特性

异黄酮也被确定为一种针对鲍曼不动杆菌多重耐药菌株的活性抗菌化合物,鲍曼不动杆菌是一种与医院获得性感染相关的病原体。一项研究发现,异黄酮和其他化合物对鲍曼不动杆菌的多重耐药临床菌株表现出显着的生长抑制活性。异黄酮因其有效的抗菌特性而受到认可,其最低抑菌浓度和杀菌浓度表明其对临床相关菌株的有效性。尽管异黄酮在联合研究中没有增强合成抗生素的抗菌活性,但其对多重耐药鲍曼不动杆菌菌株的独立效力突出了其作为治疗剂的潜力(Miyasaki et al., 2013)。

作用机制

Target of Action

Norwogonin 5,7,8-trimethyl ether, also known as 5,7,8-trimethoxyflavone, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes . It also acts as an agonist of the TrkB , the main signaling receptor of brain-derived neurotrophic factor (BDNF) .

Mode of Action

The compound inhibits NO production by interacting with NOS . It decreases NO production in a dose-dependent manner . As an agonist of TrkB, it stimulates the activity of this receptor, which is crucial for neuron survival and differentiation .

Biochemical Pathways

The inhibition of NOS leads to a decrease in NO production, affecting various biochemical pathways that rely on NO as a signaling molecule . The activation of TrkB triggers downstream signaling pathways involved in neuronal survival and differentiation .

Result of Action

By inhibiting NO production, Norwogonin 5,7,8-trimethyl ether can modulate inflammatory responses, as NO plays a key role in inflammation . Its activation of TrkB may have neuroprotective effects, promoting neuron survival and differentiation .

生化分析

Biochemical Properties

Norwogonin 5,7,8-trimethyl ether plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. It inhibits nitric oxide synthase with an IC50 value of 39.1 micromolar . This inhibition is crucial in reducing inflammation, as nitric oxide is a mediator of inflammatory responses. The compound interacts with enzymes such as nitric oxide synthase, and proteins involved in the inflammatory pathway, thereby modulating their activity and reducing the production of nitric oxide .

Cellular Effects

Norwogonin 5,7,8-trimethyl ether exerts various effects on different cell types. In RAW 264.7 macrophages, it decreases nitric oxide production in a dose-dependent manner without affecting cell viability . In PC12 cells, it alleviates hypoxia-induced oxidative stress and apoptosis by increasing cell viability, reducing lactate dehydrogenase release, and maintaining the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . Additionally, it influences cell signaling pathways by decreasing the expression levels of hypoxia-inducible factor 1-alpha and vascular endothelial growth factor .

Molecular Mechanism

The molecular mechanism of action of Norwogonin 5,7,8-trimethyl ether involves its interaction with various biomolecules. It acts as an inhibitor of nitric oxide synthase, thereby reducing the production of nitric oxide . The compound also exhibits antioxidant activity by scavenging reactive oxygen species and reducing malondialdehyde production . Furthermore, it inhibits the mitochondrial apoptosis pathway by decreasing the expression levels of caspase-3, cytochrome c, and Bax, while increasing the expression levels of Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norwogonin 5,7,8-trimethyl ether have been observed over different time periods. In RAW 264.7 macrophages, the compound decreases nitric oxide production in a dose-dependent manner over 24 hours . In PC12 cells, it alleviates hypoxia-induced injury by increasing cell viability and reducing oxidative stress over a similar time frame . The stability and degradation of the compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in in vitro studies .

Dosage Effects in Animal Models

The effects of Norwogonin 5,7,8-trimethyl ether vary with different dosages in animal models. In studies involving methicillin-resistant Staphylococcus aureus-induced pneumonia, the compound demonstrated dose-dependent inhibition of hemolytic activity without suppressing bacterial growth . The compound also enhanced the antibacterial potency of oxacillin in vivo

Metabolic Pathways

Norwogonin 5,7,8-trimethyl ether is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as nitric oxide synthase and antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase . These interactions help modulate metabolic flux and reduce the levels of reactive oxygen species and other inflammatory mediators .

Transport and Distribution

The transport and distribution of Norwogonin 5,7,8-trimethyl ether within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s localization and accumulation within cells have not been extensively studied, but its effects on reducing nitric oxide production and oxidative stress suggest that it may be efficiently transported to sites of inflammation and oxidative damage .

Subcellular Localization

The subcellular localization of Norwogonin 5,7,8-trimethyl ether and its effects on activity or function have not been extensively characterized. Its ability to inhibit mitochondrial apoptosis pathways and reduce oxidative stress suggests that it may localize to mitochondria and other organelles involved in these processes

属性

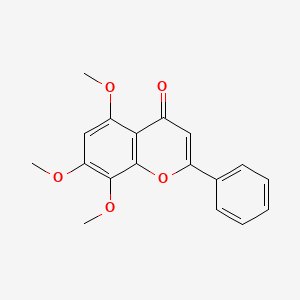

IUPAC Name |

5,7,8-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRLJCKMHUJGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 5,7,8-trimethoxyflavone in nature?

A1: 5,7,8-trimethoxyflavone has been identified in various plant species. Studies have shown its presence in the roots of Osmanthus fragrans [] and the whole plants of Scutellaria moniliorrhiza []. This suggests its potential role in plant physiology and its possible applications in traditional medicine.

Q2: Has 5,7,8-trimethoxyflavone been found in Osmanthus fragrans before?

A2: No, this is a novel finding. The study on the chemical constituents of Osmanthus fragrans roots identified 13 flavonoids, including 5,7,8-trimethoxyflavone, which was isolated from this plant species for the first time [].

Q3: What is the significance of isolating 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza?

A3: The isolation of 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza is particularly noteworthy because it marks the first time this compound, along with 18 other flavonoids, has been found in this species []. Moreover, this research also identified five compounds, including 5,7,8-trimethoxyflavone, that were previously unknown within the entire Scutellaria genus []. This discovery broadens our understanding of the chemical diversity within this genus and its potential for yielding novel bioactive compounds.

Q4: Is there a way to synthesize 3,5-dihydroxy-7,8-dimethoxyflavones?

A4: Yes, a novel method for synthesizing 3,5-dihydroxy-7,8-dimethoxyflavones was developed using 3-hydroxy-5,7,8-trimethoxyflavones as a starting point [, ]. This method involves selective demethylation of the 5-methoxy group in the flavone structure, highlighting the potential for chemical modification of these compounds to explore their structure-activity relationships and potential applications.

Q5: What analytical techniques are typically used to characterize 5,7,8-trimethoxyflavone?

A5: The identification of 5,7,8-trimethoxyflavone is typically achieved through a combination of physicochemical analyses and spectral data. These methods often include techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with the determination of melting point and optical rotation [, ]. These techniques provide comprehensive information about the compound's structure and purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

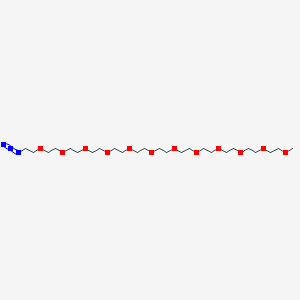

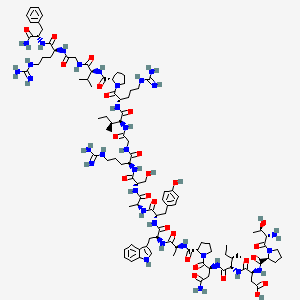

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B3028504.png)

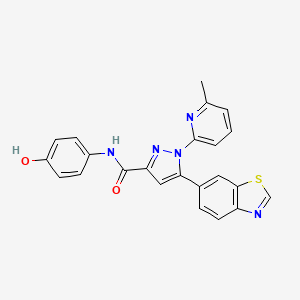

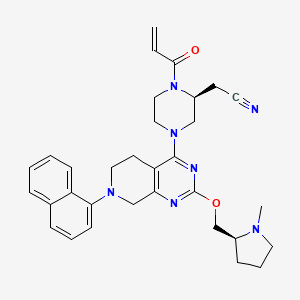

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

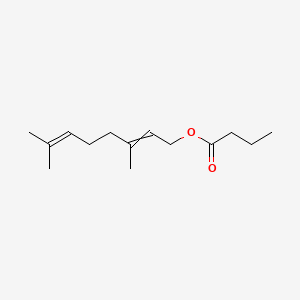

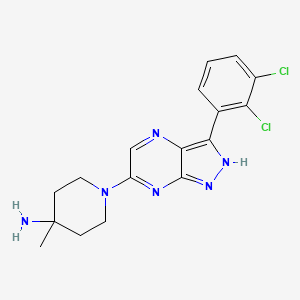

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

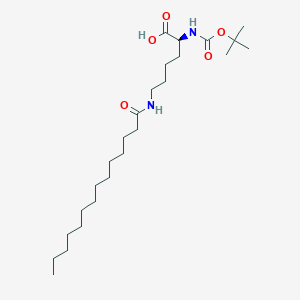

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)